molecular formula C14H16N2 B045760 3,3'-Dimethylbenzidine CAS No. 119-93-7

3,3'-Dimethylbenzidine

Cat. No. B045760
CAS RN: 119-93-7
M. Wt: 212.29 g/mol
InChI Key: NUIURNJTPRWVAP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3'-Dimethylbenzidine and its derivatives involves several chemical reactions, showcasing the compound's versatility in chemical synthesis. Notably, it is synthesized by using 2,6-dimethyl aniline as a starting material through processes including salting, bromination, hydrolysis, and coupling, resulting in a total yield of 46.56% (Huang Bin, 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied, including through X-ray crystallography and quantum chemical calculations. These studies reveal detailed insights into the compound's molecular geometry, electronic properties, and the impact of substituents on its structural characteristics.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, demonstrating a broad range of chemical properties. It shows reactivity in contexts such as cycloaddition reactions, formation of aziridines, and interactions with sulfur nucleophiles. These reactions underline the compound's utility in synthesizing complex molecular structures with potential biological activities.

Physical Properties Analysis

This compound's physical properties, including its solubility and reaction conditions for synthesis, are crucial for its application in industrial and laboratory settings. For instance, its use in workplace air monitoring necessitates the development of sensitive detection methods to ensure safety and compliance with occupational health standards (J. Kowalska & A. Jeżewska, 2016).

Chemical Properties Analysis

The chemical properties of this compound, particularly its potential as a carcinogen, have been a focal point of research. It is classified in group 2B by the International Agency for Research on Cancer (IARC) and group A3 by the American Conference of Governmental Industrial Hygienists (ACGIH), indicating its carcinogenic potential based on animal studies but undetermined effects in humans. Moreover, the compound's mutagenicity has been confirmed through various tests, including the Ames test and sister chromatid exchange, underscoring the necessity of stringent exposure limits and protective measures in workplaces (E. Bruchajzer & B. Frydrych, 2018).

Mechanism of Action

The mechanism of action of orthotolidine involves its ability to undergo oxidation and form colored compounds. For example, in the presence of chlorine, orthotolidine is oxidized to form a blue-colored compound. This reaction is utilized in chlorine detection tests. The molecular targets and pathways involved in these reactions include the interaction with oxidizing agents such as chlorine and hydrogen peroxide .

Safety and Hazards

Acute exposure to high levels of 3,3’-Dimethylbenzidine in humans may irritate the nose and throat . It is a potential occupational carcinogen . The general population may be exposed through contact with dyes or pigments in final consumer products that may contain small residual amounts of 3,3’-Dimethylbenzidine .

Future Directions

3,3’-Dimethylbenzidine-based dyes that are metabolized to 3,3’-Dimethylbenzidine are reasonably anticipated to be human carcinogens . This is based on the fact that 3,3’-Dimethylbenzidine is carcinogenic in male and female rats .

Biochemical Analysis

Biochemical Properties

3,3’-Dimethylbenzidine is involved in biochemical reactions, particularly in the metabolism of certain dyes . It is metabolized by a number of bacteria, including Escherichia coli, found in the human gastrointestinal tract .

Cellular Effects

3,3’-Dimethylbenzidine has been found to have significant effects on various types of cells. In experimental animals, exposure to 3,3’-Dimethylbenzidine caused tumors in numerous tissue sites . It has also been associated with an increased incidence of urinary-bladder cancer in humans .

Molecular Mechanism

The molecular mechanism of 3,3’-Dimethylbenzidine involves its interaction with various biomolecules. It is known to bind with certain enzymes and proteins, leading to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dimethylbenzidine can change over time. For example, it has been observed that 3,3’-Dimethylbenzidine may slowly biodegrade in the environment .

Dosage Effects in Animal Models

In animal models, the effects of 3,3’-Dimethylbenzidine vary with different dosages. High doses of 3,3’-Dimethylbenzidine have been associated with an increased incidence of tumors of the skin, liver, intestine, lung, and other organs .

Metabolic Pathways

3,3’-Dimethylbenzidine is involved in certain metabolic pathways. It interacts with enzymes and cofactors during the metabolism of certain dyes

Transport and Distribution

3,3’-Dimethylbenzidine can be transported and distributed within cells and tissues. The routes of potential human exposure to 3,3’-Dimethylbenzidine are inhalation, dermal contact, and ingestion .

Preparation Methods

Orthotolidine can be synthesized through several methods. One common synthetic route involves the benzidine rearrangement from a hydrazine derivative derived from 2-nitrotoluene. The reaction can be represented as follows:

(CH3C6H4)2N2H2(C6H3(CH3)NH2)2(CH₃C₆H₄)₂N₂H₂ → (C₆H₃(CH₃)NH₂)₂ (CH3​C6​H4​)2​N2​H2​→(C6​H3​(CH3​)NH2​)2​

In industrial production, orthotolidine is often produced by nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is then separated by distillation, and 2-nitrotoluene is hydrogenated to give orthotolidine .

Chemical Reactions Analysis

Orthotolidine undergoes various chemical reactions, including:

    Oxidation: Orthotolidine can be oxidized to form a blue-colored compound, which is the basis for its use in detecting chlorine and other oxidizing agents in water.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: Orthotolidine can undergo substitution reactions, such as diazotization, to form diazonium salts. These salts can further react to form various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrochloric acid for diazotization. Major products formed from these reactions include various azo dyes and pigments .

Comparison with Similar Compounds

Orthotolidine is similar to other aromatic amines such as ortho-toluidine and para-toluidine. it is unique due to its specific structure and reactivity:

    Ortho-toluidine: An isomer of toluidine with the chemical formula CH₃C₆H₄NH₂.

    Para-toluidine: Another isomer with similar applications but different reactivity due to its para-substitution pattern.

Orthotolidine’s uniqueness lies in its ability to form intensely colored compounds upon oxidation, making it particularly useful in analytical chemistry for detecting oxidizing agents .

properties

IUPAC Name

4-(4-amino-3-methylphenyl)-2-methylaniline
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InChI

InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3
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InChI Key

NUIURNJTPRWVAP-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N
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Molecular Formula

C14H16N2
Record name 3,3'-DIMETHYLBENZIDINE
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Related CAS

41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride)
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DSSTOX Substance ID

DTXSID5024059
Record name 3,3'-Dimethylbenzidine
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Molecular Weight

212.29 g/mol
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Physical Description

3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]
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Boiling Point

392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F
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Flash Point

137 °C, 244 °C, 471 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1%
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Density

1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1
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Vapor Pressure

0.000001 [mmHg], 1x10-6 mmHg (est)
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Mechanism of Action

In mice and rats, prenatal exposure to the dye Congo red permanently reduces the number of germ cells in male and female offspring. In the current investigation, nine other dyes structurally related to Congo red were examined for developmental testicular toxicity. In this study, the structural component of the dyes responsible for the prenatal induction of germ cell aplasia was identified. /Investigators/ found that only benzidine-based dyes altered testicular development and caused hypospermatogenesis in mice during adulthood. Dimethyl- and dimethoxybenzidine-based dyes were without effect. Pregnant mice were dosed orally on Days 8-12 of gestation with a benzidine-, dimethylbenzidine-, or a dimethoxybenzidine-based dye and the testes of 45- to 50-day-old male offspring were examined. The testes of postpubertal male offspring exposed to the benzidine-based dyes, Congo red, diamine blue, and Chlorazol Black E, were small and contained some tubules completely devoid of germ cells, but the dimethylbenzidine-based dyes, trypan blue, Evans blue, and benzopurpurin 4B, and the dimethoxybenzidine-based dye, Chicago sky blue, did not alter testicular development in this manner. Azoic diazo component 48, a dimethoxybenzidine congener, and two other diazo dyes, naphthol blue black and Sudan III, were also without effect on the germ cells. Experiments with Chlorazol Black E (CBE) indicate that the period of susceptibility in the male fetus is limited to the period of primordial germ cell migration and division. When CBE was administered on Days 8-10 of gestation it reduced testis weight after puberty by 30%, while treatment after Day 13 did not affect testicular function., It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning., Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population., In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants.
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Color/Form

Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air]

CAS RN

119-93-7
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Record name Orthotolidine
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Record name O-TOLIDINE
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Melting Point

264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F
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Record name o-Tolidine
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Synthesis routes and methods

Procedure details

o-tolidine sulfone; 4,4′-methylene-bis-(2,6-diethyl aniline);
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Dimethylbenzidine
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3,3'-Dimethylbenzidine
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3,3'-Dimethylbenzidine
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Q & A

Q1: What are the key toxicological concerns associated with 3,3'-Dimethylbenzidine?

A1: this compound is classified as a potential human carcinogen [, , , , ]. Studies in rats have shown clear evidence of its carcinogenicity, inducing tumors in various organs including the skin, liver, Zymbal's gland, oral cavity, intestines, and lung [, , , ]. Furthermore, it exhibits mutagenicity in various assays, including the Ames test and Drosophila sex-linked recessive lethal mutations [, , ]. Metabolic activation appears to play a role in its mutagenicity [].

Q2: How does exposure to this compound typically occur?

A2: The primary route of exposure to this compound is occupational, particularly during the production and use of dyes, pigments, and polymers [, , , ]. Workers involved in manufacturing processes utilizing these substances are at a heightened risk.

Q3: Are there any specific organs or tissues that are particularly vulnerable to the effects of this compound?

A3: Animal studies have identified several target organs for this compound-induced carcinogenicity. These include, but are not limited to: the liver, lung, skin, Zymbal's gland, preputial and clitoral glands, oral cavity, small and large intestines, mammary gland, and mesothelium [, , ].

Q4: What are the long-term health effects that might arise from exposure to this compound?

A4: Due to its classification as a potential human carcinogen, long-term exposure to this compound is a significant concern. Continuous exposure increases the risk of developing various cancers, as evidenced by the tumor formation observed in animal studies [, , , , ].

Q5: What is the role of intestinal bacteria in the metabolism of azo dyes related to this compound?

A6: Intestinal bacteria play a critical role in the reductive cleavage of azo dyes, leading to the release of this compound and other aromatic amines [, , ]. This bacterial azo-reduction is a crucial step in the metabolic activation of these dyes into potentially carcinogenic compounds.

Q6: How do structural modifications of this compound affect its biological activity?

A7: Structural modifications to this compound, such as acetylation, can significantly impact its mutagenicity []. Generally, N-monoacetylated derivatives exhibit higher mutagenicity compared to the parent compound or the N,N'-diacetylated forms. The position and nature of substituents on the aromatic rings can also influence its metabolic activation and carcinogenic potency.

Q7: What analytical techniques are employed for the detection and quantification of this compound?

A8: Several analytical methods have been developed for analyzing this compound in various matrices. High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array (DAD), fluorescence (FLD), mass spectrometry (MS/MS), and electrochemical detectors (ED), is commonly used for sensitive and selective determination [, , , , , ]. Gas chromatography coupled with mass spectrometry (GC/MS) is also employed, particularly for metabolite identification and quantification [, , ].

Q8: What are the challenges associated with analyzing this compound in complex environmental or biological samples?

A9: The presence of interfering compounds in complex matrices can hinder accurate and reliable analysis. Therefore, sample preparation methods, like liquid-liquid extraction, solid-phase extraction (SPE) [, ], or supercritical fluid extraction (SFE) [] are often necessary to isolate and concentrate this compound before instrumental analysis.

Q9: What research initiatives have been undertaken to investigate the risks associated with benzidine-based dyes, including those metabolized to this compound?

A11: The National Toxicology Program (NTP) launched the Benzidine Dye Initiative to assess the potential health hazards of benzidine-derived dyes []. This research program focused on evaluating the metabolism, toxicity, carcinogenicity, and mutagenicity of several benzidine congeners, including this compound and a selection of representative dyes [, ]. The initiative aimed to provide comprehensive scientific data to support regulatory decisions regarding these substances.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.